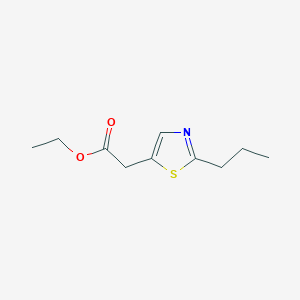
Ethyl (2-propyl-1,3-thiazol-5-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2-propyl-1,3-thiazol-5-yl)acetate is a useful research compound. Its molecular formula is C10H15NO2S and its molecular weight is 213.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry Applications
Ethyl (2-propyl-1,3-thiazol-5-yl)acetate belongs to the thiazole family of compounds, which are known for their diverse pharmacological activities. The thiazole ring is a crucial scaffold in drug discovery due to its ability to interact with biological targets effectively.
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial properties. Studies indicate that compounds with thiazole structures can inhibit the growth of various bacteria and fungi. For instance, derivatives of thiazole have been tested against gram-positive and gram-negative bacteria, showing varying degrees of effectiveness. In one study, certain thiazole derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin and chloramphenicol .
Anti-inflammatory Effects
Thiazole-based compounds, including this compound, have been investigated for their anti-inflammatory properties. Research indicates that thiazole derivatives can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), which are critical in the pathogenesis of inflammatory diseases .
Anticancer Potential
The anticancer potential of thiazole derivatives is another area of interest. This compound may serve as a lead compound in developing new anticancer agents. Thiazoles have been linked to the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .
Pharmacological Studies
Recent pharmacological studies have evaluated the effectiveness of this compound in various disease models. For example, a study demonstrated its potential as a therapeutic agent for treating inflammatory conditions by assessing its impact on cytokine levels in animal models .
Agricultural Applications
Beyond medicinal uses, thiazole derivatives are also being explored for agricultural applications, particularly as fungicides or herbicides due to their ability to disrupt fungal growth mechanisms . this compound has shown promise in preliminary trials for enhancing plant resistance against certain pathogens.
特性
CAS番号 |
60588-61-6 |
|---|---|
分子式 |
C10H15NO2S |
分子量 |
213.30 g/mol |
IUPAC名 |
ethyl 2-(2-propyl-1,3-thiazol-5-yl)acetate |
InChI |
InChI=1S/C10H15NO2S/c1-3-5-9-11-7-8(14-9)6-10(12)13-4-2/h7H,3-6H2,1-2H3 |
InChIキー |
SQYPHZPZGJWWEJ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC=C(S1)CC(=O)OCC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













